2R,3S,4S)-N-(4-((N-((Benzyloxy)carbonyl)valyl)amino)-3-hydroxy-2-(4-methoxy-benzylamino)-5-phenylpentanoyl)valine 2-benzothiazolamide
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Overview
Description
The compound (2R,3S,4S)-N-(4-((N-((Benzyloxy)carbonyl)valyl)amino)-3-hydroxy-2-(4-methoxy-benzylamino)-5-phenylpentanoyl)valine 2-benzothiazolamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amides, hydroxyls, and aromatic rings, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S)-N-(4-((N-((Benzyloxy)carbonyl)valyl)amino)-3-hydroxy-2-(4-methoxy-benzylamino)-5-phenylpentanoyl)valine 2-benzothiazolamide typically involves multi-step organic reactions. The process begins with the protection of amino and hydroxyl groups, followed by the formation of peptide bonds through coupling reactions. Common reagents used in these steps include carbodiimides for peptide coupling and protecting groups such as benzyloxycarbonyl (Cbz) for amino groups. The final step involves the deprotection of functional groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The amide bonds can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate (KMnO4)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products
- **Sub
Oxidation: Ketones, aldehydes
Reduction: Amines
Properties
CAS No. |
169305-66-2 |
---|---|
Molecular Formula |
C44H52N6O7S |
Molecular Weight |
809.0 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S,3R,4R)-5-[[(2S)-1-(1,3-benzothiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C44H52N6O7S/c1-27(2)36(41(53)50-43-47-33-18-12-13-19-35(33)58-43)48-42(54)38(45-25-30-20-22-32(56-5)23-21-30)39(51)34(24-29-14-8-6-9-15-29)46-40(52)37(28(3)4)49-44(55)57-26-31-16-10-7-11-17-31/h6-23,27-28,34,36-39,45,51H,24-26H2,1-5H3,(H,46,52)(H,48,54)(H,49,55)(H,47,50,53)/t34-,36-,37-,38+,39+/m0/s1 |
InChI Key |
CKXVCBLNZYVBOW-NRLRFCMXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=NC2=CC=CC=C2S1)NC(=O)[C@@H]([C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)OCC4=CC=CC=C4)O)NCC5=CC=C(C=C5)OC |
Canonical SMILES |
CC(C)C(C(=O)NC1=NC2=CC=CC=C2S1)NC(=O)C(C(C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)OCC4=CC=CC=C4)O)NCC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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